
A Technical Guide to the Thermochemical
Properties of 1-(3-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This whitepaper provides a comprehensive technical overview of the thermochemical

properties of 1-(3-Methoxyphenyl)ethanamine. Due to a lack of extensive, publicly available

experimental thermochemical data for this specific compound, this guide outlines the

established experimental and computational methodologies that are applied to aromatic

amines for the precise determination of key thermochemical parameters such as enthalpy of

formation, entropy, and heat capacity. Furthermore, this document presents the known physical

properties of 1-(3-Methoxyphenyl)ethanamine and illustrates its critical role as a chiral

intermediate in the synthesis of the Alzheimer's disease therapeutic, Rivastigmine.

Introduction
1-(3-Methoxyphenyl)ethanamine is a primary aromatic amine of significant interest in the

pharmaceutical industry. Its chiral forms, particularly (S)-1-(3-methoxyphenyl)ethanamine,

serve as crucial building blocks in the asymmetric synthesis of complex active pharmaceutical

ingredients (APIs). A thorough understanding of the thermochemical properties of this

compound is essential for process development, safety analysis, and the optimization of

reaction conditions in drug manufacturing. Thermochemical data inform reaction energetics,

equilibria, and the stability of the molecule, which are critical parameters for scalable and safe

chemical synthesis.
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This guide will detail the standard experimental protocols, including combustion calorimetry and

methods for determining the enthalpy of vaporization. Additionally, it will describe a high-level

computational chemistry approach for the accurate prediction of its thermochemical properties.

Physicochemical Properties of 1-(3-
Methoxyphenyl)ethanamine
While specific experimental thermochemical data are not readily available in the literature, the

fundamental physicochemical properties have been characterized. These properties are

summarized in the table below.

Property Value Source

Molecular Formula C₉H₁₃NO PubChem

Molecular Weight 151.21 g/mol PubChem[1][2][3]

Appearance
Clear colourless to very pale

yellow liquid
Thermo Fisher Scientific[4]

Refractive Index (@ 20°C) 1.5325 - 1.5345 Thermo Fisher Scientific[4]

Storage Temperature 2-8°C, under inert atmosphere Sigma-Aldrich

Experimental Determination of Thermochemical
Properties
The following sections describe the primary experimental techniques used to determine the key

thermochemical properties of aromatic amines like 1-(3-Methoxyphenyl)ethanamine.

Enthalpy of Combustion and Formation via Combustion
Calorimetry
Static bomb combustion calorimetry is the standard method for determining the standard molar

enthalpy of formation (ΔfH°ₘ) of organic compounds.[5][6]

Methodology:
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Sample Preparation: A precisely weighed sample of 1-(3-Methoxyphenyl)ethanamine is

placed in a crucible within a constant-volume bomb calorimeter. For liquid samples,

encapsulation in a gelatin capsule or another suitable container is common.

Combustion: The bomb is charged with high-pressure oxygen (typically around 3 MPa) and

the sample is ignited. The combustion of the compound leads to the formation of CO₂, H₂O,

and N₂.

Temperature Measurement: The temperature change of the surrounding water bath is

meticulously measured to determine the energy released during combustion.

Correction to Standard State: The experimental data are corrected to standard conditions

(298.15 K and 0.1 MPa). These corrections account for the initial and final states of the

calorimeter deviating from standard conditions.[5]

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is derived

from the standard molar enthalpy of combustion using Hess's law.

Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH°ₘ) is a critical parameter for understanding intermolecular

forces and for deriving the gas-phase enthalpy of formation from condensed-phase data.

Correlation gas chromatography is a reliable method for determining this property for amines.

[7]

Methodology:

Instrumentation: A gas chromatograph with a well-characterized stationary phase is used.

Retention Time Measurement: The retention times of 1-(3-Methoxyphenyl)ethanamine and

a series of standard compounds with known vaporization enthalpies are measured at

different column temperatures.

Correlation: The enthalpy of transfer from the stationary phase to the gas phase is

determined from the temperature dependence of the retention times. A linear correlation is

established between the vaporization enthalpies of the standard compounds and their

enthalpies of transfer.
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Determination of ΔvapH°ₘ: The vaporization enthalpy of 1-(3-Methoxyphenyl)ethanamine
is then determined from this correlation using its measured enthalpy of transfer.

Computational Thermochemistry
High-level quantum chemical calculations provide a powerful tool for predicting the

thermochemical properties of molecules where experimental data are unavailable. The

G3(MP2)//B3LYP composite method is a widely used and reliable approach for obtaining

accurate enthalpies of formation.[8][9]

Methodology:

Geometry Optimization: The molecular geometry of 1-(3-Methoxyphenyl)ethanamine is

optimized using Density Functional Theory (DFT) at the B3LYP level with a suitable basis set

(e.g., 6-31G(d)).

Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to

confirm the optimized structure as a true minimum on the potential energy surface and to

compute the zero-point vibrational energy (ZPVE).

Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory (e.g., QCISD(T), MP4, MP2) with larger basis sets.

G3(MP2) Energy Calculation: The final G3(MP2) energy is calculated by combining the

results of these calculations in a specific, predefined manner that approximates a very high-

level calculation at a lower computational cost.

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is then

derived from the G3(MP2) energy using atomization or isodesmic reaction schemes.

Application in Pharmaceutical Synthesis: The
Synthesis of Rivastigmine
(S)-1-(3-Methoxyphenyl)ethanamine is a key chiral intermediate in the synthesis of

Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

[10][11] The synthesis pathway highlights the industrial relevance of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Thermochemical Properties of
1-(3-Methoxyphenyl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352114#thermochemical-properties-of-1-3-
methoxyphenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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